molecular formula C12H18FN B1468459 [(4-Fluoro-2-methylphenyl)methyl](2-methylpropyl)amine CAS No. 1250409-03-0

[(4-Fluoro-2-methylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B1468459
CAS No.: 1250409-03-0
M. Wt: 195.28 g/mol
InChI Key: GDFFBRUUILPRBQ-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)methylamine is an organic compound that features a fluorinated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methylphenyl)methylamine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with isobutylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of (4-Fluoro-2-methylphenyl)methylamine may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylphenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can produce hydroxyl or amino-substituted aromatic compounds.

Scientific Research Applications

(4-Fluoro-2-methylphenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their function. The fluorinated aromatic ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: Similar in structure but lacks the amine group.

    4-Fluoro-2-methylbenzylamine: Similar but with a different alkyl group attached to the amine.

    4-Fluoro-2-methylphenylmagnesium bromide: A Grignard reagent used in organic synthesis.

Uniqueness

(4-Fluoro-2-methylphenyl)methylamine is unique due to its specific combination of a fluorinated aromatic ring and an isobutylamine group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-9(2)7-14-8-11-4-5-12(13)6-10(11)3/h4-6,9,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFFBRUUILPRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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